molecular formula C23H26N2O4 B6525014 (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 929428-91-1

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6525014
CAS RN: 929428-91-1
M. Wt: 394.5 g/mol
InChI Key: SRLSJBMNFKOJHL-NDENLUEZSA-N
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Description

The compound appears to contain several functional groups including a benzofuran, a methoxy group, a methylidene group, and a piperazine ring. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the piperazine ring might participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. For example, the presence of a piperazine ring could potentially enhance the solubility of the compound in water .

Mechanism of Action

Target of Action

The primary target of this compound is the protein S100B, which plays a crucial role in the regulation of various cellular processes such as cell cycle progression and differentiation . S100B is known to interact with several target proteins, including p53, a tumor suppressor protein, and modulate their activity.

Mode of Action

The compound binds to the S100B protein, inhibiting its interaction with p53. This inhibition prevents the degradation of p53, leading to an increase in p53 levels within the cell. Elevated p53 levels can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting an anti-tumor effect .

Biochemical Pathways

By inhibiting S100B, the compound affects the p53 signaling pathway. The stabilization of p53 leads to the activation of downstream targets such as p21, which inhibits cyclin-dependent kinases (CDKs) and causes cell cycle arrest. Additionally, p53 can activate pro-apoptotic genes like BAX, leading to programmed cell death .

Pharmacokinetics

The compound’s pharmacokinetic profile includes its absorption, distribution, metabolism, and excretion (ADME) properties. It is likely to be absorbed efficiently due to its moderate molecular weight and lipophilicity. The compound may undergo hepatic metabolism, primarily through cytochrome P450 enzymes, and be excreted via the renal route. Its bioavailability is influenced by its stability in the gastrointestinal tract and its ability to cross cellular membranes .

Result of Action

At the molecular level, the compound’s action results in the stabilization of p53, leading to cell cycle arrest and apoptosis in cancer cells. This can reduce tumor growth and proliferation. At the cellular level, the compound induces apoptosis, characterized by DNA fragmentation, membrane blebbing, and cell shrinkage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may increase its degradation rate. Additionally, interactions with other proteins or small molecules in the cellular environment can modulate its activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research could involve further exploration of the compound’s properties, potential uses, and mechanisms of action. Additionally, modifications to the compound’s structure could be explored to enhance its properties or reduce potential hazards .

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-21(26)17(14-25-10-8-24(2)9-11-25)13-19-22(27)20(29-23(15)19)12-16-4-6-18(28-3)7-5-16/h4-7,12-13,26H,8-11,14H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLSJBMNFKOJHL-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3(2H)-one

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